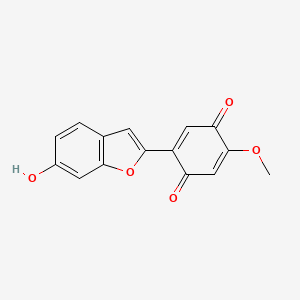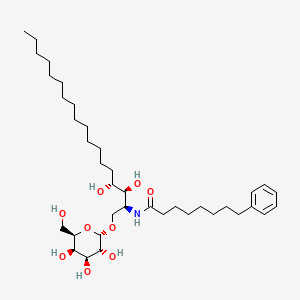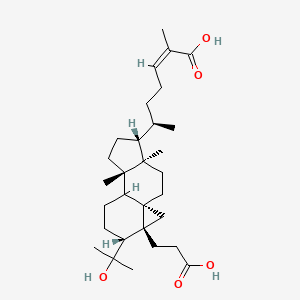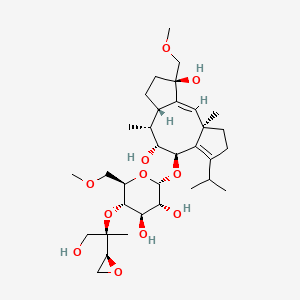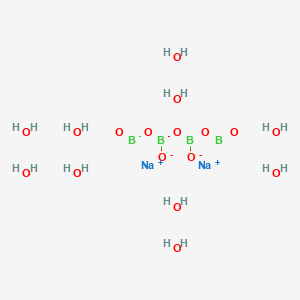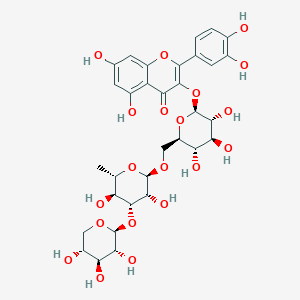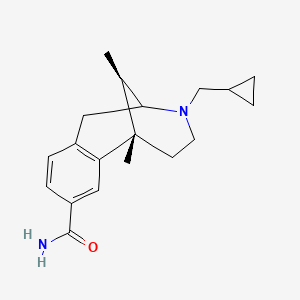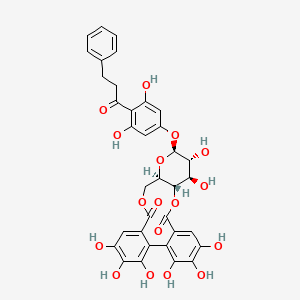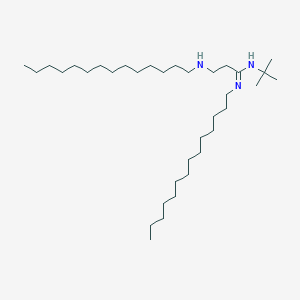
Barbatusol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbatusol is a natural product found in Salvia przewalskii, Plectranthus, and Plectranthus barbatus with data available.
Wissenschaftliche Forschungsanwendungen
Ethnopharmacological and Phytochemical Applications of Barbatusol
Ethnopharmacology and Traditional Applications Scutellaria barbata D. Don, known for its traditional uses in Chinese and Korean medicine, is recognized for its heat-clearing and detoxifying properties in the Traditional Chinese Medicine system. This herb, commonly known as Ban Zhi Lian in China and Banjiryun in Korea, has been traditionally prescribed for its anti-inflammatory and hepatoprotective activities, as well as for its antimicrobial functions attributed to its neo-clerodane diterpenoids and flavones components (Wang et al., 2020).
Phytochemical Properties and Pharmacological Activities Over 203 compounds have been isolated and identified from Scutellaria barbata, with neo-clerodane diterpenoids and flavonoids being the main compounds. These components exhibit a range of pharmacological activities, including anti-inflammatory, anti-microbial, and antitumor effects. In particular, neo-clerodanes have demonstrated cytotoxic effects against various cancer cell types in vitro. Flavonoids such as wogonin, baicalein, apigenin, naringenin, and scutellarin play a crucial role in the quality control of this herb (Wang et al., 2020).
Eigenschaften
Produktname |
Barbatusol |
|---|---|
Molekularformel |
C20H28O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(11S)-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7-tetraene-4,5-diol |
InChI |
InChI=1S/C20H28O2/c1-12(2)15-10-13-7-8-17-14(6-5-9-20(17,3)4)11-16(13)19(22)18(15)21/h6,10,12,17,21-22H,5,7-9,11H2,1-4H3/t17-/m1/s1 |
InChI-Schlüssel |
ZSBGZCORDLYKJB-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C2CC3=CCCC([C@@H]3CCC2=C1)(C)C)O)O |
Kanonische SMILES |
CC(C)C1=C(C(=C2CC3=CCCC(C3CCC2=C1)(C)C)O)O |
Synonyme |
barbatusol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



